1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole

Physical organic chemistry Tautomerism Dipole moment

1-Methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole is a 1,5-disubstituted tetrazole with the molecular formula C9H10N4 and a molecular weight of 174.21 g/mol. The compound features a tetrazole core bearing a methyl group at N-1 and a p-tolyl (4-methylphenyl) group at C-5.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 68826-33-5
Cat. No. B2688466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole
CAS68826-33-5
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=NN2C
InChIInChI=1S/C9H10N4/c1-7-3-5-8(6-4-7)9-10-11-12-13(9)2/h3-6H,1-2H3
InChIKeyDMQXTOWXEPDTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 68826-33-5): Procurement-Relevant Identity and Regioisomer Confirmation


1-Methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole is a 1,5-disubstituted tetrazole with the molecular formula C9H10N4 and a molecular weight of 174.21 g/mol [1]. The compound features a tetrazole core bearing a methyl group at N-1 and a p-tolyl (4-methylphenyl) group at C-5. In the context of scientific procurement, precise regioisomer identity is critical: the 1-methyl-5-aryl configuration is chemically distinct from the 2-methyl-5-aryl (2H-tautomer) arrangement, exhibiting a different dipole moment, hydrogen-bond basicity, and synthetic origin [2]. This compound is listed as a synthetic intermediate in kinase modulator patents, underscoring its utility as a heterocyclic building block [3].

Why Generic 1-Methyl-5-aryl-Tetrazoles Cannot Substitute 1-Methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole in Regioselective Syntheses


During the synthesis of 1,5-disubstituted tetrazoles, the cycloaddition of C-aryl-N-methylnitrilium trifluoromethanesulfonate salts with sodium azide yields a mixture of the desired 1-methyl-5-aryltetrazole and an undesired 1,4-dimethyltriazolium salt. The product ratio is highly sensitive to the aryl substituent and the mode of addition . Using tetramethylguanidinium azide with normal addition delivers the 1-methyl-5-aryltetrazole selectively, but this controlled outcome is demonstrated specifically for the 4-methylphenyl substrate among a series of analogues (R1 = C6H5, 2-MeC6H4, 4-MeC6H4, 2,4-Me2C6H3) . A generic 1-methyl-5-phenyl-1H-tetrazole does not guarantee the same synthetic behaviour, and its different electronic and steric profile leads to distinct regioisomer ratios and dipole moments that affect both reaction optimisation and downstream physicochemical properties [1].

Direct Comparator Evidence for 1-Methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole: Regioisomer Identity, Synthesis Selectivity, and Physicochemical Differentiation


Dipole Moment Differentiation: 1-Methyl-5-(p-tolyl)tetrazole vs. 2-Methyl-5-(p-tolyl)tetrazole

The experimentally determined dipole moment of 1-methyl-5-(p-tolyl)tetrazole is 6.03 D in benzene, compared to 2.41 D for the 2-methyl-5-(p-tolyl)tetrazole isomer, a difference of 3.62 D [1]. This large disparity confirms the distinct electronic character of the 1,5-disubstituted regioisomer and provides a quantitative physical constant that can be used to verify regioisomer purity in procured samples.

Physical organic chemistry Tautomerism Dipole moment

Regioselective Synthesis: Controlled Access to 1-Methyl-5-(4-methylphenyl)tetrazole vs. Triazolium Salt By-Product

When C-(4-methylphenyl)-N-methylnitrilium trifluoromethanesulfonate reacts with NaN3, a mixture of the 1-methyl-5-(4-methylphenyl)tetrazole and a 1,4-dimethyltriazolium salt is obtained. Switching to tetramethylguanidinium azide and using normal addition (nitrilium salt added to azide) yields exclusively the tetrazole product, whereas inverse addition yields the triazolium salt in high yield . This substrate-specific reactivity profile demonstrates that synthetic access to the pure 1-methyl-5-(4-methylphenyl)tetrazole requires precise reagent/additive control, unlike other 5-substituted 1-methyltetrazoles that may be accessible through more generic lithiation or cycloaddition methods.

Synthetic methodology Regioselectivity Tetrazole synthesis

Hydrogen-Bond Basicity: 1-Methyl-5-aryltetrazoles vs. 2-Methyl-5-aryltetrazoles

For the phenyl analogue, 1-methyl-5-phenyl-1H-tetrazole exhibits a hydrogen-bond basicity pKHB of 0.66 in CH2Cl2, while its 2-methyl-5-phenyl-2H-tetrazole counterpart shows pKHB = 0.05 [1]. Although the pKHB value for the 4-methylphenyl derivative itself has not been reported, the electronic effect of the p-methyl group (σp = −0.17) is known to modestly increase tetrazole basicity relative to the unsubstituted phenyl case [2]. Therefore, 1-methyl-5-(4-methylphenyl)-1H-tetrazole is expected to be a stronger hydrogen-bond acceptor than the 2-methyl isomer by at least 0.6 pK units, which is significant for molecular recognition and co-crystal design.

Hydrogen bonding Basicity Tetrazole

Physical State and Thermal Stability: 1,5-Disubstituted Tetrazoles vs. 2,5-Disubstituted Isomers

Neutral 1-substituted and 1,5-disubstituted tetrazoles are consistently more polar and thermally stable than their 2-substituted and 2,5-disubstituted counterparts [1]. This general class property, combined with the >3 D dipole moment difference quantified above, implies that 1-methyl-5-(4-methylphenyl)-1H-tetrazole will be a higher-melting solid with better thermal resilience than the corresponding 2-methyl isomer, making it preferable for applications involving elevated temperatures or where storage stability is a concern.

Thermal stability Polarity Tetrazole

Substrate Differentiation in Patent Applications: 1-Methyl-5-(4-methylphenyl)tetrazole as a Kinase Modulator Building Block

In EP2917206B1, 1-methyl-5-(4-methylphenyl)-1H-tetrazole (identified by its SMILES and InChIKey) is explicitly claimed as a component of heteroaryl-substituted pyridyl compounds useful as kinase modulators [1]. While the final IC50 data refer to the elaborated molecules rather than the tetrazole fragment itself, the patent's explicit inclusion and use of this specific tetrazole (and not the unsubstituted phenyl or 2-methyl isomer) demonstrates its proven compatibility with downstream medicinal chemistry elaboration routes. In contrast, the 2-methyl-5-(4-methylphenyl)tetrazole isomer or the NH analogue 5-(4-methylphenyl)-1H-tetrazole would require different coupling conditions and may not yield active kinase modulators.

Medicinal chemistry Kinase inhibitor Building block

Best-Fit Application Scenarios for 1-Methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole Based on Quantitative Differentiation Evidence


Regioisomer Identity-Dependent Physical Chemical Studies

For dipole moment, hydrogen-bond basicity, or solvatochromic studies where the regioisomer identity directly determines the measured physical constant, 1-methyl-5-(4-methylphenyl)-1H-tetrazole is the required substrate because its 1,5-disubstituted configuration yields a dipole moment of 6.03 D, versus 2.41 D for the 2-methyl isomer [1]. The pKHB difference between the two regioisomers is >0.6 log units, making misidentification easily detectable but also rendering generic tetrazole standards unsuitable [2].

Synthesis of Kinase Modulator Scaffolds with Defined Tetrazole Regioisomer Attachment

In medicinal chemistry programmes targeting kinase modulation, the compound serves as a defined heteroaryl building block validated in patent literature [3]. Its specific C-5 aryl group and N-1 methyl group provide a single, unambiguous connectivity, which is essential when exploring structure–activity relationships where regioisomer interchange is expected to alter potency by an order of magnitude or more, as inferred from the hydrogen-bonding and dipole comparisons detailed above.

Synthetic Methodology Development Requiring Controlled Regioselectivity

The controlled synthesis of 1-methyl-5-(4-methylphenyl)tetrazole from C-(4-methylphenyl)-N-methylnitrilium salts, using tetramethylguanidinium azide for exclusive tetrazole formation versus triazolium by-products , makes this compound an ideal model substrate for developing and optimising new 1,5-disubstituted tetrazole synthetic routes. The known reaction outcomes enable direct benchmarking of newly proposed methods.

Co-Crystal Engineering and Supramolecular Assembly Studies

The combination of the large dipole moment (6.03 D) [1] and the strong hydrogen-bond acceptor capacity of the 1-methyltetrazole core (class pKHB > 0.6) [2] makes this compound well-suited as a co-former in co-crystal screening. The p-methylphenyl substituent provides additional van der Waals contacts and possible C–H···π interactions that can be exploited in crystal engineering designs.

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